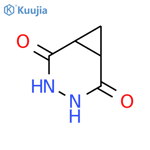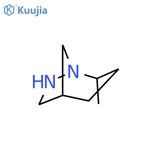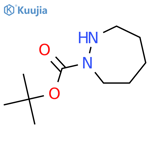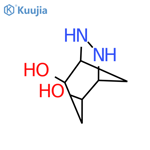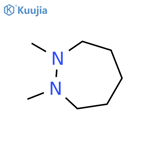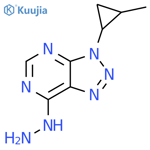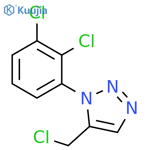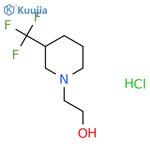1,2-ジアゼパン
1,2-ジアゼパンは、7員環に隣接する2つの窒素原子を有するヘテロサイクル化合物であり、分子式C₅H₁₀N₂で表される。この構造は、高い構造的安定性と特異な電子特性を備え、有機合成における中間体としての応用が注目されている。窒素原子間の結合に起因する立体的制約により、特定の反応性や配位能力が発現し、医薬品や農薬の設計において有用なフレームワークを提供する。また、環状構造の柔軟性と疎水性のバランスにより、複雑な分子設計における選択肢としての価値が認められる。本化合物は、精密化学合成における基盤物質としての特性を活かし、多様な機能性材料の開発に貢献する。

関連文献
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
推奨される供給者
-
Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
atkchemicaFactory Trade Brand reagents会社の性質: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
